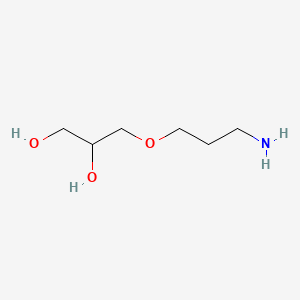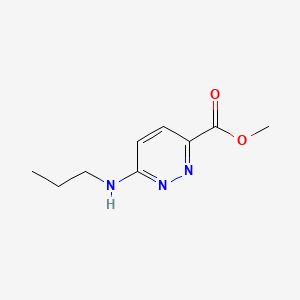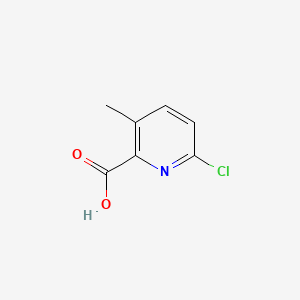
Pyrazinoic Acid-d3 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinoic Acid-d3 Ethyl Ester is a deuterated derivative of pyrazinoic acid, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in studies involving isotopic labeling. The molecular formula of this compound is C7H5D3N2O2, and it has a molecular weight of 155.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinoic Acid-d3 Ethyl Ester typically involves the esterification of pyrazinoic acid with ethanol in the presence of a deuterating agent. One common method is the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired isotopic labeling. The reaction is typically carried out in a controlled environment to prevent contamination and ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrazinoic Acid-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinoic acid.
Reduction: Reduction reactions can convert it back to pyrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Pyrazinoic acid.
Reduction: Pyrazine derivatives.
Substitution: Various substituted pyrazine esters.
Scientific Research Applications
Pyrazinoic Acid-d3 Ethyl Ester has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of other deuterated compounds for research purposes
Mechanism of Action
The mechanism of action of Pyrazinoic Acid-d3 Ethyl Ester involves its conversion to pyrazinoic acid, which then exerts its effects. Pyrazinoic acid is known to inhibit multiple targets, including energy production and trans-translation in bacteria. This inhibition disrupts the survival mechanisms of bacteria, making it a potential candidate for antibacterial research .
Comparison with Similar Compounds
Pyrazinoic Acid: The non-deuterated form of Pyrazinoic Acid-d3 Ethyl Ester.
Pyrazinamide: A related compound used as an antituberculosis agent.
Ethyl Pyrazinecarboxylate: Another ester derivative of pyrazine.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for detailed tracing and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Pyrazinoic Acid-d3 Ethyl Ester can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further modified to yield the final product. The key steps in this synthesis pathway include the protection and deprotection of functional groups, as well as the use of coupling and condensation reactions.", "Starting Materials": [ "3,6-dihydroxy-5-nitropyrazine-d3", "ethyl chloroformate", "triethylamine", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups in 3,6-dihydroxy-5-nitropyrazine-d3 with ethyl chloroformate and triethylamine to yield the intermediate ethyl 3,6-diethoxycarbonyl-5-nitropyrazine-d3.", "Step 2: Reduction of the nitro group in the intermediate compound using sodium dithionite and hydrochloric acid to yield the corresponding amino compound, ethyl 3,6-diethoxycarbonyl-5-aminopyrazine-d3.", "Step 3: Deprotection of the ethyl ester groups using sodium hydroxide in methanol to yield the intermediate 3,6-dicarboxy-5-aminopyrazine-d3.", "Step 4: Coupling of the intermediate with deuterated ethyl alcohol using diethyl ether and triethylamine to yield the final product, Pyrazinoic Acid-d3 Ethyl Ester." ] } | |
CAS No. |
1246815-81-5 |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
155.171 |
IUPAC Name |
ethyl 3,5,6-trideuteriopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D |
InChI Key |
SZYQPTAROQANMV-QGZYMEECSA-N |
SMILES |
CCOC(=O)C1=NC=CN=C1 |
Synonyms |
Ethyl 2-Pyrazinecarboxylate-d3; Ethyl Pyrazinecarboxylate-d3; Ethyl Pyrazinoate-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)





![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)


![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)
